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Compound of Interest

Compound Name: Pimozide

Cat. No.: B1677891 Get Quote

An in-depth examination of the receptor binding affinities, signaling pathways, and experimental

methodologies associated with the diphenylbutylpiperidine antipsychotic, Pimozide.

Introduction
Pimozide is a first-generation antipsychotic of the diphenylbutylpiperidine class, historically

utilized in the management of schizophrenia and Tourette's syndrome.[1] Its therapeutic

efficacy is primarily attributed to its potent antagonism of central dopamine D2 receptors.

However, a comprehensive understanding of its pharmacological profile reveals a more

complex interaction with a variety of neurotransmitter receptors and ion channels. This

technical guide provides a detailed overview of the receptor binding affinity of pimozide,

elucidates its impact on key signaling pathways, and outlines the experimental protocols used

to characterize these interactions, aimed at researchers, scientists, and drug development

professionals.

Receptor Binding Affinity of Pimozide
The pharmacological activity of pimozide is defined by its binding affinity to a range of

neuroreceptors. The equilibrium dissociation constant (Ki) is a measure of this affinity, with

lower values indicating a stronger binding. Pimozide exhibits a high affinity for dopamine D2

and D3 receptors, which is central to its antipsychotic effects.[1] It also interacts with various

other receptors, contributing to its broader pharmacological profile and potential side effects.
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Receptor Family Receptor Subtype Ki (nM)

Dopamine D1 588 - 6600[2][3]

D2 1.4 - 3.0[2][3]

D3 0.83 - 2.5[2][3]

D4 1.8[4]

Serotonin 5-HT1A 310[2]

5-HT2A 48.4[4]

5-HT2C -

5-HT7 0.5

Adrenergic α1 39[2]

Sigma σ1 -

σ2 -

Ion Channels L-type Calcium Channel IC50: 75[5]

T-type Calcium Channel -

hERG K+ Channel IC50: 18[6]

Note: Ki values are compiled from various sources and experimental conditions, which may

lead to variations. The absence of a value (-) indicates that reliable data was not found in the

conducted search.

Signaling Pathways Modulated by Pimozide
Pimozide's antagonism of dopamine and serotonin receptors disrupts their downstream

signaling cascades. Furthermore, its interaction with other targets, such as sigma receptors

and calcium channels, initiates or inhibits distinct intracellular events.

Dopamine D2 Receptor Signaling Pathway
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The primary mechanism of action for pimozide's antipsychotic effects is the blockade of the

dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to Gi/o proteins.[7]

Antagonism of this receptor by pimozide prevents the inhibition of adenylyl cyclase, thereby

affecting cyclic AMP (cAMP) levels and downstream signaling through Protein Kinase A (PKA).
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1. Membrane Preparation
(D2 Receptor Source)

3. Incubation
(Membranes + [³H]-spiperone + Pimozide)

2. Ligand Preparation
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(Measure Radioactivity)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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